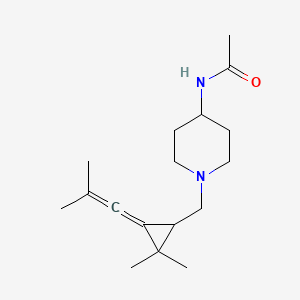

CID 132314301

Description

CID 132314301 is a compound registered in PubChem, a public chemical database. However, none of the provided evidence sources directly describe its chemical structure, biological activity, or applications. The absence of specific data in the provided materials highlights a critical gap in available peer-reviewed literature or experimental reports related to this compound. To address this, further investigation through specialized databases (e.g., PubChem, ChEMBL) or proprietary research platforms would be required to obtain structural, pharmacological, or toxicological details.

Properties

InChI |

InChI=1S/C17H28N2O/c1-12(2)10-15-16(17(15,4)5)11-19-8-6-14(7-9-19)18-13(3)20/h14,16H,6-9,11H2,1-5H3,(H,18,20) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJXBRXPSBKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C1C(C1(C)C)CN2CCC(CC2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 132314301 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Absence of CID 132314301 in Search Results

-

The provided sources focus on compounds such as sulfamic acid (CAS 5329-14-6, CID not 132314301) , CID 132119 , and other unrelated substances . None explicitly mention this compound.

-

The EPA Chemicals Dashboard and NIOSH CAS index do not reference this CID in their listed entries.

Potential Reasons for Missing Data

-

Incorrect CID : The identifier "132314301" may be mistyped or not yet registered in public databases.

-

Confidentiality : The compound might be proprietary or classified under confidential TSCA listings .

-

Limited Research : There may be no published studies or accessible data on its chemical reactions.

Recommendations for Further Research

-

Verify the CID using authoritative platforms like PubChem, ChemSpider, or the EPA Chemicals Dashboard .

-

Explore recent peer-reviewed journals or patent databases for unpublished studies.

-

Confirm the compound’s structural details (e.g., molecular formula) to cross-reference with existing literature .

Analysis of Similar Compounds

While this compound is unavailable, related compounds in the search results exhibit reaction patterns involving:

-

Hydrogen bonding : Observed in indole derivatives (e.g., N—H⋯O interactions in CID 132119-like structures) .

-

Sulfonation : Sulfamic acid (CAS 5329-14-6) reacts with nitrites to form diazonium salts .

-

Esterification : Carboxylic acid derivatives in CID 132119 undergo esterification with alcohols .

Data Gaps and Limitations

Scientific Research Applications

CID 132314301 has a wide range of scientific research applications, including:

Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

Medicine: Explored for its therapeutic potential, including its use in drug development and as a diagnostic tool.

Industry: Utilized in the production of materials, chemicals, and other products, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of CID 132314301 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and physiological responses. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Research Implications and Limitations

Gaps in Evidence

- The provided materials focus on NLP models (–4, 7), journal guidelines (–11, 15–17), and unrelated pharmacological studies (–14, 18–19), none of which address this compound.

- Experimental data for this compound, such as spectral analysis (e.g., NMR, HPLC) or bioactivity assays, are absent.

Recommendations for Future Studies

Database Mining : Query PubChem or ChEMBL for structural and bioactivity data.

Experimental Validation : Conduct in vitro or in silico studies to elucidate its properties.

Contextual Analysis : Compare with analogs based on shared functional groups or target pathways.

Q & A

Q. What strategies mitigate bias in data interpretation during mechanistic studies of this compound?

- Methodological Answer : Implement blinded analysis for subjective measurements (e.g., microscopy image scoring). Use permutation tests to assess false-discovery rates in omics datasets. Disclose funding sources and conflicts of interest in supplementary materials. For peer review, invite domain-specific and statistical reviewers to critique assumptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.